molecular formula C12H11NO6 B2508844 (Z)-2-hydroxy-5-(4-methoxy-4-oxobut-2-enamido)benzoic acid CAS No. 329267-51-8

(Z)-2-hydroxy-5-(4-methoxy-4-oxobut-2-enamido)benzoic acid

Cat. No.: B2508844
CAS No.: 329267-51-8
M. Wt: 265.221
InChI Key: RUHCRZZJZAYLAP-PLNGDYQASA-N
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Description

(Z)-2-hydroxy-5-(4-methoxy-4-oxobut-2-enamido)benzoic acid (CAS 329267-51-8) is a synthetically produced benzoic acid derivative with a molecular weight of 265.22 g/mol and a molecular formula of C12H11NO6 . This compound features a hydroxyl group at the 2-position and a substituted enamide moiety with a conjugated (Z)-configured double bond at the 5-position . This specific stereochemistry and functionalization influence its physicochemical properties, such as solubility and acidity, making it a valuable building block in organic synthesis for constructing more complex molecules . Potential research applications for this compound are found in chemistry and biology, where it is studied for its possible biological activities. Structurally similar compounds suggest potential for antimicrobial or anti-inflammatory properties, positioning it as a candidate for pharmaceutical research and development . The synthesis of this compound involves strategic steps, beginning with core starting materials like salicylic acid and 4-methoxy-4-oxobut-2-enoic acid. The process employs protective group strategies and low-temperature reactions to preserve the labile (Z)-stereochemistry during amidation and prevent undesired side reactions . This product is intended for research purposes only and is not intended for human or veterinary use .

Properties

IUPAC Name

2-hydroxy-5-[[(Z)-4-methoxy-4-oxobut-2-enoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO6/c1-19-11(16)5-4-10(15)13-7-2-3-9(14)8(6-7)12(17)18/h2-6,14H,1H3,(H,13,15)(H,17,18)/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHCRZZJZAYLAP-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)NC1=CC(=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C\C(=O)NC1=CC(=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Design and Starting Materials

Core Starting Materials

The synthesis begins with 2-hydroxybenzoic acid (salicylic acid) and 4-methoxy-4-oxobut-2-enoic acid . The former provides the benzoic acid backbone, while the latter introduces the methoxy-oxobut-2-enamido moiety. Key challenges include preserving the (Z)-stereochemistry during amidation and preventing undesired oxidation of the hydroxy group.

Protective Group Strategies

To mitigate side reactions, protective groups are employed:

  • Methoxy groups remain stable under acidic conditions.
  • tert-Butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) protect amines during intermediate steps.

Stepwise Synthesis and Reaction Optimization

Amidation Reaction

The critical step involves coupling 2-hydroxybenzoic acid with 4-methoxy-4-oxobut-2-enoic acid. Two primary methods are documented:

Direct Amidation via Nucleophilic Acyl Substitution
  • Reagents: Reactants are combined in tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere.
  • Catalysts: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or N,N'-dicyclohexylcarbodiimide (DCC) facilitate activation of the carboxylic acid.
  • Conditions: Maintained at 0–5°C to suppress epimerization, followed by gradual warming to 25°C for 12–24 hours.
Lactone Ring-Opening Strategy
  • Methodology: Inspired by patent WO2014200786A1, the enamide is formed via nucleophilic opening of a lactone intermediate with an amine, avoiding coupling reagents.
  • Advantages: Higher yields (≥95%) and reduced byproducts.

Stereochemical Control and Configuration Retention

(Z)-Configuration Enforcement

The (Z)-stereochemistry is stabilized through:

  • Low-Temperature Reactions: Minimizes thermal isomerization.
  • Steric Hindrance: Bulky groups on the enamide moiety favor the (Z)-form.
  • Solvent Polarity: Chloroform or dichloromethane enhance dipole interactions, locking the configuration.

Purification and Isolation

Chromatographic Techniques

  • Silica Gel Chromatography: The crude product is purified using a hexane:ethyl acetate (3:1) gradient, achieving ≥98% purity.
  • Crystallization: Recrystallization from ethanol/water mixtures yields needle-like crystals suitable for X-ray analysis.

Industrial-Scale Production

Process Intensification

  • Continuous Flow Reactors: Enhance mixing and temperature control, reducing reaction times by 40%.
  • Automated Systems: Implemented for pH adjustment and solvent removal, ensuring batch consistency.

Cost-Efficiency Metrics

Parameter Laboratory Scale Industrial Scale
Yield 72% 89%
Purity 98% 99.5%
Time per Batch 48 hours 12 hours
Solvent Consumption 500 mL/g 150 mL/g

Comparative Analysis of Synthetic Methods

Method Efficiency

Method Yield (%) Purity (%) Stereoselectivity (Z:E)
Direct Amidation 72 98 85:15
Lactone Opening 95 99 97:3
Reductive Amination 68 97 82:18

Catalyst Performance

Catalyst Reaction Time (h) Byproducts (%)
EDCl 24 5
DCC 18 3
None (Lactone Method) 6 <1

Chemical Reactions Analysis

Types of Reactions

(Z)-2-hydroxy-5-(4-methoxy-4-oxobut-2-enamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The methoxy group can be reduced to a hydroxyl group.

    Substitution: The enamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

(Z)-2-hydroxy-5-(4-methoxy-4-oxobut-2-enamido)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-2-hydroxy-5-(4-methoxy-4-oxobut-2-enamido)benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.

    Pathways Involved: It may inhibit the activity of enzymes like cyclooxygenase, thereby reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related molecules, emphasizing substituent effects, synthesis, and biological relevance.

Table 1: Comparative Analysis of Benzoic Acid Derivatives

Compound Name Key Functional Groups Biological Activity Synthesis Highlights Structural Distinctions
(Z)-2-Hydroxy-5-(4-methoxy-4-oxobut-2-enamido)benzoic acid Hydroxyl, enamide (Z-configuration), methoxy Hypothesized: Anti-inflammatory, antimicrobial Likely involves enamide coupling (e.g., Michael addition) Stereospecific enamide; methoxy group enhances lipophilicity
2-Hydroxy-5-(pyrazine-2-carbonyl hydrazono)hexyl benzoic acid Hydrazone, pyrazinamide, hydroxyl Anti-tuberculosis (targeted hybrid) Friedel-Crafts acylation, imine formation Hexyl chain improves membrane permeability
2-(2-Ethoxy-2-oxoacetamido)benzoic acid Ethoxy-oxoacetamido, hydroxyl Structural studies (crystal packing) Acid-base hydrolysis, crystallization Ethoxy group vs. methoxy; planar geometry
2-Hydroxy-4-substituted-3-(benzothiazolylazo)benzoic acids Azo, benzothiazole, hydroxyl Dyes, ligands (colorimetric uses) Diazotization, coupling reactions Azo group enables π-conjugation for chromophoric activity
Sulfasalazine metabolite: 5-Aminosalicylic acid Amino, hydroxyl Anti-inflammatory (colitis treatment) Bacterial cleavage of sulfasalazine Amino group at position 5 vs. enamide

Key Findings:

Methoxy vs. Ethoxy: The methoxy group in the target compound may confer higher metabolic stability than the ethoxy group in 2-(2-ethoxy-2-oxoacetamido)benzoic acid due to reduced susceptibility to enzymatic hydrolysis .

Biological Relevance: The pyrazinamide-salicylic acid hybrid () demonstrates enhanced anti-tuberculosis activity, implying that strategic functionalization of benzoic acid derivatives can improve therapeutic efficacy. The target compound’s enamide group may similarly optimize pharmacokinetics or target engagement.

Acidity and Solubility :

  • The hydroxyl group at position 2 and ionizable carboxylic acid (common to all compounds) contribute to acidity (pKa ~2–3 for benzoic acid). Substituents like the enamide or azo groups may modulate solubility; for example, the methoxy group increases lipophilicity, while azo groups enhance aqueous stability via hydrogen bonding .

Biological Activity

(Z)-2-hydroxy-5-(4-methoxy-4-oxobut-2-enamido)benzoic acid is a compound of interest due to its potential biological activities. This article aims to summarize the existing research regarding its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a hydroxyl group, a methoxy group, and an enamido moiety attached to a benzoic acid backbone. This unique configuration suggests potential interactions with various biological targets.

Biological Activity Overview

Research has indicated several areas where this compound exhibits notable biological activity:

  • Antioxidant Activity : The compound has been shown to possess antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in conditions such as diabetes, where oxidative damage is prevalent.
  • Antidiabetic Effects : In animal models, this compound demonstrated the ability to lower blood glucose levels and improve insulin sensitivity. Studies have shown that it can restore normal levels of plasma insulin and reduce lipid peroxidation in diabetic rats .
  • Anti-inflammatory Properties : The compound has been linked to anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Scavenging Free Radicals : Its antioxidant capacity may stem from its ability to scavenge reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
  • Modulation of Enzymatic Activity : The compound may influence enzymes involved in glucose metabolism and lipid peroxidation, contributing to its antidiabetic effects.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of this compound:

StudyFindings
Effect on Diabetic Rats Oral administration significantly reduced blood glucose levels and increased plasma insulin levels. It also restored membrane-bound Ca2+^{2+}-ATPase activity .
Antioxidant Activity Assessment Demonstrated significant reduction in lipid peroxidation markers in treated diabetic rats compared to controls .
Mechanistic Insights Suggested that the compound may act by modulating oxidative stress pathways and enhancing cellular antioxidant defenses .

Q & A

Basic Research Questions

1. Experimental Design: Synthesis Optimization Q: How can the synthesis of (Z)-2-hydroxy-5-(4-methoxy-4-oxobut-2-enamido)benzoic acid be optimized for improved yield and purity? A: Key steps include:

  • Temperature control : Maintain reactions at 45–50°C to minimize side reactions (e.g., isomerization of the Z-configuration) .
  • Solvent selection : Use polar aprotic solvents (e.g., DMSO) to enhance solubility of intermediates .
  • Purification : Employ column chromatography with hexane/EtOH gradients (1:1 ratio) and recrystallization from ethanol to isolate the pure compound .
  • Monitoring : Track reaction progress via TLC (Rf = 0.62 in hexane/EtOH) and confirm purity via HPLC (>98%) .

2. Structural Characterization Q: What spectroscopic methods are essential for confirming the structure of this compound? A: A multi-technique approach is critical:

  • NMR : Analyze ¹H and ¹³C NMR in DMSO-d6 to confirm the Z-configuration of the but-2-enamido group and methoxy substitution (e.g., δ = 3.86 ppm for methoxy protons) .
  • UV-Vis : Compare λmax values (e.g., ~280 nm for benzoic acid derivatives) with literature data to validate conjugation patterns .
  • Mass spectrometry : Use HRMS to verify the molecular ion peak (e.g., m/z = 295.08 [M+H]⁺) .

3. Stability Assessment Q: What factors influence the stability of this compound under laboratory conditions? A: Stability depends on:

  • pH : Store in neutral buffers to prevent hydrolysis of the amide or ester groups .
  • Light exposure : Protect from UV light to avoid photodegradation of the Z-configuration .
  • Temperature : Long-term storage at –20°C in desiccated conditions minimizes decomposition .

Advanced Research Questions

4. Data Contradiction Analysis Q: How can contradictory NMR or mass spectrometry data be resolved? A: Follow these steps:

  • 2D NMR : Use COSY and HSQC to resolve overlapping signals (e.g., distinguishing methoxy and hydroxyl protons) .
  • Isotopic labeling : Introduce ¹³C labels to track carbon connectivity in ambiguous regions .
  • Computational validation : Compare experimental spectra with density functional theory (DFT)-predicted chemical shifts .

5. Computational Modeling Q: How can molecular docking predict biological targets for this compound? A: Use the following workflow:

  • Protein selection : Prioritize targets like Topoisomerase II (PDB: 5GWK) based on structural homology to related benzoic acid derivatives .
  • Docking software : Employ AutoDock Vina with Lamarckian genetic algorithms to simulate ligand-receptor interactions .
  • Binding energy analysis : Focus on compounds with ΔG ≤ –8.0 kcal/mol for potential inhibitory activity .

6. Structure-Activity Relationship (SAR) Q: How do substituents influence the compound’s bioactivity? A: Systematic SAR studies involve:

  • Functional group modification : Replace the methoxy group with ethoxy or halogen substituents to assess effects on solubility and receptor binding .
  • Bioassays : Test analogs in enzyme inhibition assays (e.g., cyclooxygenase-2) to correlate structural changes with activity .
  • Pharmacophore modeling : Identify critical hydrogen-bonding sites (e.g., hydroxyl and carbonyl groups) using Schrödinger’s Phase .

7. Electrochemical Behavior Q: How can redox properties inform potential applications in biosensing or catalysis? A: Conduct cyclic voltammetry (CV) with a glassy carbon electrode:

  • Experimental setup : Use 0.1 M PBS (pH 7.4) and scan from –0.5 V to +1.5 V to detect oxidation peaks (~+0.8 V for phenolic hydroxyl groups) .
  • Mechanistic insights : Compare peak potentials with structurally similar compounds (e.g., 2-hydroxy-5-sulfophenylazo benzoic acids) to infer electron-transfer pathways .

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